

An In-depth Technical Guide to 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

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Compound of Interest

Compound Name: 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, also known by its synonym 5-cyanophthalide, is a high-purity bicyclic organic compound of significant interest in medicinal and organic chemistry.[1][2] With the molecular formula $C_9H_5NO_2$, this compound serves as a critical synthetic intermediate and a valuable building block for the development of more complex molecules.[1][2] Its most notable application is as a key precursor in the synthesis of the widely prescribed antidepressant, Citalopram, and its active enantiomer, Escitalopram.[3][4][5] The unique structural features of 5-cyanophthalide, including a lactone ring and a nitrile group, impart versatile reactivity, making it a focal point in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the basic properties, synthesis, and key applications of **3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile**.

Core Properties

A summary of the fundamental physicochemical properties of **3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile** is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |
|-------------------|---|------------------|
| Molecular Formula | C ₉ H ₅ NO ₂ | --INVALID-LINK-- |
| Molecular Weight | 159.14 g/mol | --INVALID-LINK-- |
| CAS Number | 89877-62-3 | --INVALID-LINK-- |
| Melting Point | 201-205 °C | Chem-Impex |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Solubility | Slightly soluble in acetone, chloroform, and methanol. | --INVALID-LINK-- |
| IR Spectroscopy | Characteristic peaks at 1758 cm ⁻¹ (C=O stretch) and 2220 cm ⁻¹ (C≡N stretch) | N/A |

Experimental Protocols

The synthesis of **3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile** can be achieved through various routes. A common and effective method involves the conversion of 5-carboxyphthalide.

Synthesis from 5-Carboxyphthalide

This synthetic route involves the conversion of the carboxylic acid group of 5-carboxyphthalide into a nitrile group. The process typically proceeds through the formation of an amide intermediate, which is subsequently dehydrated.

Step 1: Formation of the Acid Chloride

- Suspend 5-carboxyphthalide in toluene.
- Add thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the mixture at reflux for approximately 3 hours.[\[6\]](#)
- Cool the mixture to room temperature and add n-heptane to precipitate the acid chloride.[\[6\]](#)

- Collect the crystals by filtration and wash with heptane.[6]

Step 2: Amidation

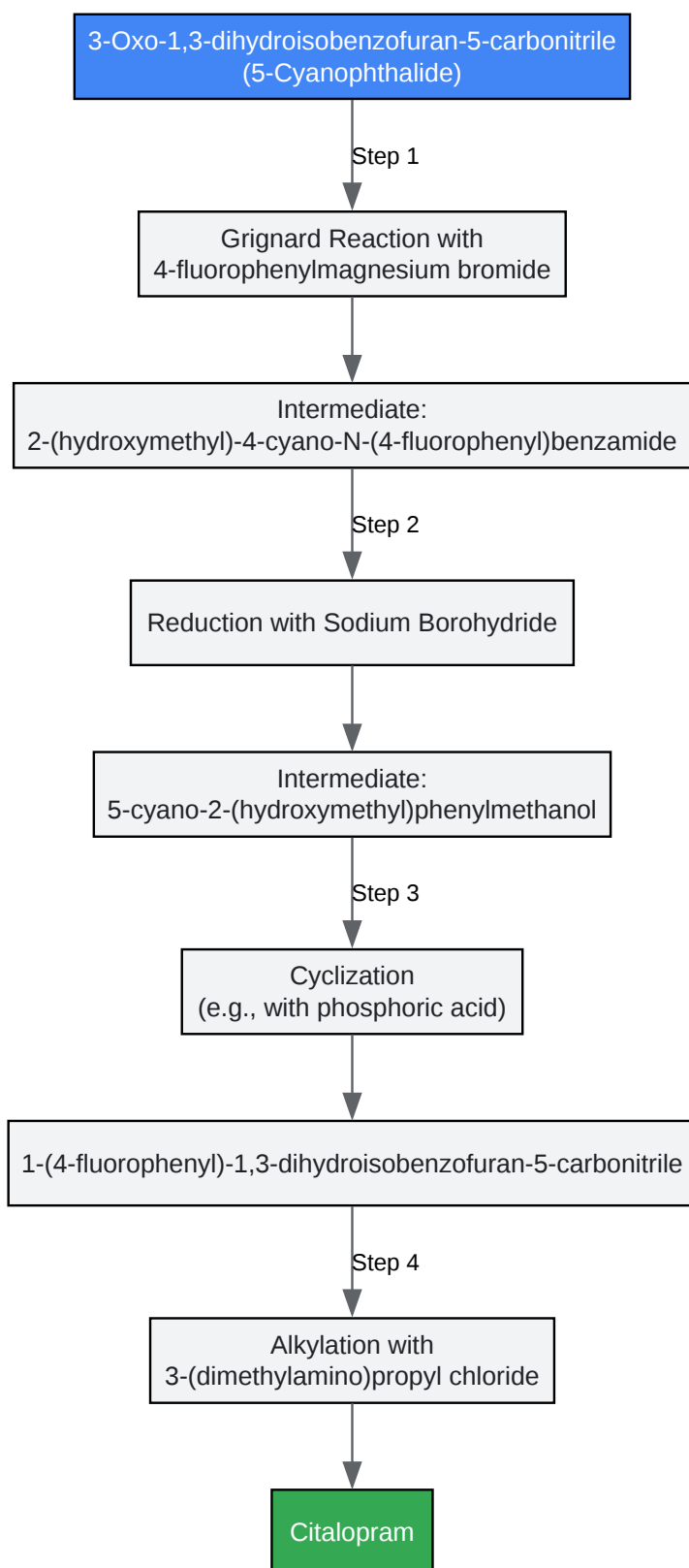
- Dissolve the acid chloride in a suitable solvent such as tetrahydrofuran (THF).
- Add the solution to a solution of an appropriate amine (e.g., tert-butylamine) in THF at a low temperature (e.g., 5 °C).[7]
- Allow the mixture to warm to room temperature and stir overnight.[7]
- Pour the reaction mixture into ice water to precipitate the amide.[7]
- Filter and wash the crystals with water.[7]

Step 3: Dehydration to 5-Cyanophthalide

- Suspend the dry amide in toluene.
- Add a dehydrating agent such as thionyl chloride and a catalytic amount of DMF.[7]
- Heat the reaction mixture (e.g., at 75 °C) for several hours.[7]
- Cool the solution to room temperature to allow for crystallization.
- Collect the product by filtration and wash with toluene and water.[7]
- The crude product can be recrystallized from toluene to yield pure **3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile**. [7]

Key Applications and Logical Workflows

The primary application of **3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile** is as a pivotal intermediate in the synthesis of the antidepressant Citalopram. The following diagram illustrates the synthetic workflow from 5-cyanophthalide to Citalopram.



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Caption: Synthetic workflow for Citalopram from 5-cyanophthalide.

This synthetic pathway highlights the importance of 5-cyanophthalide as a starting material. The process involves a series of well-established organic reactions, including a Grignard reaction to introduce the fluorophenyl group, a reduction step, a cyclization to form the dihydroisobenzofuran ring, and a final alkylation to yield Citalopram.[8]

Conclusion

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a compound of high strategic importance in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Citalopram. Its well-defined properties and established synthetic routes make it a reliable building block for drug development professionals. The experimental protocols and synthetic workflows detailed in this guide provide a foundational understanding for researchers and scientists working with this versatile molecule. Further research into the applications of 5-cyanophthalide and its derivatives may unveil new therapeutic agents and materials.

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